molecular formula C17H15I4NO4 B585491 Thyroxine Ethyl Ester CAS No. 76353-71-4

Thyroxine Ethyl Ester

Katalognummer: B585491
CAS-Nummer: 76353-71-4
Molekulargewicht: 804.928
InChI-Schlüssel: LSSGNEFHGVQOPA-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thyroxine ethyl ester (T4EE) is a synthetic derivative of thyroxine (T4), a critical thyroid hormone involved in metabolic regulation. As an esterified form, T4EE modifies the native carboxyl group of thyroxine with an ethyl group, altering its physicochemical properties. This modification impacts solubility, bioavailability, and metabolic stability, making it a subject of interest in pharmacological and biochemical studies .

Vorbereitungsmethoden

Synthetic Routes via Oxidative Coupling of Protected Precursors

The most well-documented approach to thyroxine ethyl ester synthesis involves a multi-step process beginning with 3,5-diiodo-L-tyrosine. This method, refined in the mid-20th century, prioritizes protecting group strategies to prevent undesired side reactions during the oxidative coupling phase .

Protection of Amino and Carboxyl Groups

The amino group of 3,5-diiodo-L-tyrosine is first acetylated using acetic anhydride or acetyl chloride in anhydrous conditions, yielding N-acetyl-3,5-diiodo-L-tyrosine. Concurrently, the carboxyl group is esterified with ethanol under acidic catalysis, typically employing hydrochloric acid (HCl) or sulfuric acid. This dual protection ensures stability during subsequent reactions . For instance, the ethyl ester formation is achieved by refluxing the tyrosine derivative in ethanol with concentrated HCl, a method analogous to Fischer esterification .

Oxidative Coupling Conditions

The pivotal step involves coupling two molecules of the protected diiodotyrosine to form the thyroxine backbone. This reaction is catalyzed by manganese sulfate (MnSO₄·H₂O) under alkaline conditions (pH 9.5–10.5) in a borate buffer system containing 20–70% ethanol . Oxygenation—rather than aeration—proved superior, with pure oxygen bubbled through the solution to drive the radical-based coupling mechanism.

Optimized Parameters from Patent US2889363A :

  • Catalyst Concentration: 1.5–5.0% MnSO₄·H₂O by weight (optimal: 2%).

  • Temperature: 44°C (range: 25–78°C).

  • Ethanol Concentration: 47% (v/v).

  • Reaction Duration: 96 hours.

Under these conditions, the ethyl ester of N-acetyl-L-thyroxine precipitates as a crystalline solid, achieving yields of 40–50% . Table 1 summarizes the impact of catalyst concentration on yield, demonstrating that suboptimal Mn²⁺ levels drastically reduce efficiency.

Table 1: Effect of Manganese Catalyst Concentration on Yield

Catalyst (% MnSO₄·H₂O)Yield of Ethyl Ester (%)
0.512.5
2.044.7
5.038.2

Direct Esterification Methods

An alternative route bypasses the oxidative coupling step by directly esterifying thyroxine or its deiodinated precursors. This approach, though less common industrially, offers simplicity for small-scale synthesis .

Acid-Catalyzed Esterification

Thyronine (a thyroxine analog lacking iodine atoms) has been esterified using ethanol and HCl at elevated temperatures, forming thyronine ethyl ester hydrochloride . While analogous conditions for thyroxine remain less documented, the method’s success with thyronine suggests feasibility. The reaction likely proceeds via protonation of the carboxyl group, followed by nucleophilic attack by ethanol.

Key Observations from Structural Studies :

  • Solvent System: Ethanol-HCl (2:1 v/v).

  • Temperature: Reflux conditions (≈78°C).

  • Product Isolation: Slow evaporation yields crystalline thyronine ethyl ester hydrochloride monohydrate, characterized by X-ray diffraction.

This method’s applicability to thyroxine hinges on managing steric hindrance from iodine substituents, which may necessitate prolonged reaction times or higher acid concentrations.

Analysis of Reaction Conditions and Yields

pH and Solvent Composition

The oxidative coupling’s alkaline milieu (pH 10.5) is critical for deprotonating phenolic hydroxyl groups, facilitating electron transfer during radical formation . Ethanol’s role as a co-solvent (20–70%) balances substrate solubility and reaction kinetics, with 47% ethanol identified as optimal . Deviations outside this range reduce yields due to poor substrate dispersion or excessive polarity (Table 2).

Table 2: Impact of Ethanol Concentration on Coupling Efficiency

Ethanol (%)Yield (%)
2032.1
4744.7
7029.8

Oxygenation vs. Aeration

Comparative studies highlight oxygenation’s superiority over aeration. Oxygen-enriched atmospheres (≈100% O₂) increase radical formation rates, whereas air (21% O₂) leads to incomplete coupling and byproducts . For instance, oxygenation improved yields by 41% compared to aeration under identical conditions (Table 3).

Table 3: Oxygenation vs. Aeration

ConditionYield (%)
Aeration12.5
Oxygenation17.7

Structural and Analytical Characterization

Post-synthesis, this compound is characterized by:

  • Iodine Content: ≈62% (anhydrous basis), confirming successful diiodination .

  • Optical Rotation: [α]D = -53° (indicative of L-configuration) .

  • X-Ray Crystallography: Monoclinic crystal system (space group P2₁) with unit cell dimensions a = 10.502 Å, b = 5.165 Å .

These metrics ensure batch consistency and compliance with pharmacopeial standards.

Industrial and Scalability Considerations

The transition from laboratory to industrial production necessitates addressing:

  • Reaction Time: Reducing the 96-hour coupling duration via intensified mixing or higher catalyst loadings.

  • Cost Efficiency: Recycling manganese catalysts through precipitation and filtration.

  • Environmental Impact: Minimizing ethanol waste via distillation recovery systems.

Patent US2889363A emphasizes the economic viability of its 44.7% yield, which outperforms earlier methods requiring weeks for completion .

Analyse Chemischer Reaktionen

Types of Reactions: Thyroxine Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Thyroxine Ethyl Ester is widely used in scientific research due to its stability and ease of handling. Some of its applications include:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thyroxine and its derivatives.

    Biology: It serves as a tool to study thyroid hormone metabolism and its effects on cellular processes.

    Medicine: Research on this compound helps in understanding thyroid hormone replacement therapies and their pharmacokinetics.

    Industry: It is used in the development of diagnostic assays for thyroid function testing.

Wirkmechanismus

Thyroxine Ethyl Ester exerts its effects by mimicking the action of thyroxine. It binds to thyroid hormone receptors in the nucleus of target cells, leading to the activation of gene transcription. This results in the modulation of various metabolic processes, including protein synthesis, carbohydrate metabolism, and lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Thyroxine derivatives vary in substituents at the carboxyl group, influencing their biological activity. Key comparisons include:

Table 1: Relative Activity of Thyroxine Derivatives

Compound Relative Activity (vs. dl-Thyroxine Sodium) Key Structural Feature
dl-Thyroxine Sodium 1.0 (Standard) Free carboxylate (sodium salt)
L-Thyroxine Sodium 1.95 L-enantiomer, sodium salt
Thyroxine Methyl Ester 0.65 Methyl ester
Thyroxine Ethyl Ester 0.51 Ethyl ester
N-Formyl Thyroxine 0.33 Formyl group
D-Thyroxine 0.125–0.10* D-enantiomer

*Derived from clinical data showing D-thyroxine has 1/8–1/10 the activity of L-thyroxine .

Key Findings :

  • Ester Chain Length : Shorter esters (e.g., methyl) retain higher activity than ethyl esters. The ethyl group’s increased lipophilicity may reduce receptor binding efficiency or slow hydrolysis to the active free acid form .
  • Stereochemistry : The L-enantiomer (1.95 activity) is significantly more active than the D-form (0.125–0.10), emphasizing the importance of chiral specificity .
  • Functional Groups : N-formylation drastically reduces activity (0.33), likely due to steric hindrance or altered hydrogen bonding .

Insights :

  • This compound synthesis is robust under anhydrous conditions, enabling scalable production .

Pharmacokinetic and Clinical Considerations

  • Bioactivation : Esters act as prodrugs, requiring enzymatic hydrolysis to release active thyroxine. Methyl esters (shorter chain) may hydrolyze faster than ethyl esters, explaining their higher relative activity in vitro .
  • Clinical Relevance : While in vitro data suggest reduced activity for ethyl esters, clinical outcomes may differ due to variable hydrolysis rates and tissue distribution .

Broader Context of Ethyl Esters in Biochemistry

Ethyl esters are widely studied for their roles in drug delivery and metabolism. For example:

  • Caffeic Acid Ethyl Ester : Exhibits antioxidant properties, highlighting ethyl esters’ versatility in modifying bioactive molecules .
  • Ethyl Oxalyl Esters : Used in synthetic chemistry for acylation reactions, demonstrating the utility of ethyl esters in stabilizing reactive intermediates .

Biologische Aktivität

Thyroxine ethyl ester, particularly in its derivative forms such as N-acetyl-L-thyroxine ethyl ester, has garnered attention for its biological activity and potential therapeutic applications. This article explores the compound's mechanism of action, biological interactions, and research findings.

Overview of this compound

This compound is a modified form of the thyroid hormone thyroxine (T4). The inclusion of an ethyl ester group enhances its solubility and stability, which is pivotal for its biological activity. The molecular formula for N-acetyl-L-thyroxine ethyl ester is approximately C18H22I2N2O4C_{18}H_{22}I_{2}N_{2}O_{4} with a molecular weight of 540.06 g/mol.

This compound mimics the action of natural thyroxine by binding to thyroid hormone receptors (TRs) in target cells. This binding activates various signaling pathways that regulate gene expression and metabolic processes. The structural modifications (acetyl and ethyl groups) improve its pharmacokinetic properties, allowing for enhanced cellular uptake and bioavailability.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Thyroid Hormone Mimicry : It functions similarly to T4, influencing metabolism, growth, and development.
  • Cellular Interactions : It interacts with proteins and enzymes involved in metabolic pathways, which could lead to therapeutic applications in thyroid disorders.
  • Potential Therapeutic Uses : Research indicates its potential in treating conditions such as hypothyroidism, where it may help restore normal thyroid function.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds highlights the unique properties of this compound:

CompoundStructure SimilarityBiological Activity
L-ThyroxineHighThyroid hormone function
N-Acetyl-L-tyrosineModerateEnzyme inhibition
Ethyl L-TyrosinateModerateAntioxidant properties
N-Acetyl-L-phenylalanine ethyl esterModerateNeuroprotective effects

The unique combination of an acetyl group and an ethyl ester allows this compound to mimic natural thyroid activity while exhibiting distinct biochemical properties not found in other derivatives.

Study on Hypothyroid Function

A significant study investigated the effects of N-acetyl-L-thyroxine ethyl ester on hypothyroid rats. The results indicated that administration of the compound led to significantly higher serum levels of T3 and T4 compared to control groups treated without the compound. This suggests that this compound can effectively mitigate symptoms associated with hypothyroidism .

Key Findings:

  • Serum T3 levels increased from 0.72 mg/ml (control) to 0.82 mg/ml (treatment).
  • Serum T4 levels improved from 4.10 µg/dl (control) to 4.63 µg/dl (treatment).
  • Reduced rTSH levels were observed in treated rats, indicating improved thyroid function.

Additional Research on Thyroid Function

Further studies have explored the biochemical pathways influenced by thyroxine derivatives. For instance, N-acetyl-L-thyroxine ethyl ester was shown to enhance metabolic rates in specific cellular models, reinforcing its role as a potent thyroid hormone analog .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Thyroxine Ethyl Ester, and how can its purity and structural integrity be confirmed experimentally?

  • Methodological Answer : this compound synthesis typically involves esterification of thyroxine with ethanol via acid- or enzyme-catalyzed reactions. For enzymatic approaches, lipases (e.g., Novozym® 435) have been used to optimize esterification efficiency under controlled conditions (e.g., temperature, molar ratios) . Post-synthesis, characterization should include:

  • Chromatography : HPLC or GC-MS to verify purity and identify byproducts .
  • Spectroscopy : NMR (¹H/¹³C) to confirm ester bond formation and structural fidelity .
  • Elemental Analysis : Combustion analysis to validate molecular formula consistency .
    • Key Considerations : Ensure reproducibility by documenting reaction parameters (e.g., solvent, catalyst loading) and adhering to standardized protocols for compound isolation .

Q. How can researchers design in vitro assays to evaluate this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Biological Media : Incubate the compound in buffers mimicking gastric (pH 2–3) or intestinal (pH 6–8) environments at 37°C. Monitor degradation via LC-MS at timed intervals .
  • Enzymatic Hydrolysis : Test susceptibility to esterases or proteases using enzyme-rich matrices (e.g., liver microsomes) to assess metabolic stability .
  • Data Interpretation : Calculate half-life (t₁/₂) and compare degradation profiles to thyroxine or other ester derivatives .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioavailability across studies be systematically addressed?

  • Methodological Answer :

  • Comparative Pharmacokinetics : Conduct parallel in vivo (rodent models) and in vitro (Caco-2 cell permeability assays) studies to resolve discrepancies between absorption models .
  • Dose-Response Analysis : Use nonlinear regression to identify saturation thresholds in transport mechanisms, which may explain variability in absorption efficiency .
  • Meta-Analysis : Aggregate published data on bioavailability, applying heterogeneity tests (e.g., I² statistic) to quantify methodological or biological variability .
    • Key Considerations : Standardize protocols for animal models (e.g., fasting conditions, administration routes) to minimize confounding factors .

Q. What experimental strategies optimize this compound’s stability in long-term storage for preclinical studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples under stress conditions (e.g., 40°C/75% relative humidity) and quantify degradation kinetics using Arrhenius modeling to predict shelf-life .
  • Lyophilization : Assess the impact of freeze-drying on compound integrity, with excipients (e.g., trehalose) to prevent ester hydrolysis .
  • Packaging Optimization : Compare stability in amber glass vs. polymer containers under inert gas (N₂) to mitigate oxidative degradation .

Q. How can researchers reconcile conflicting data on this compound’s receptor-binding affinity versus its physiological efficacy?

  • Methodological Answer :

  • Binding Assays : Use surface plasmon resonance (SPR) or radioligand displacement to measure affinity for thyroid receptors (TRα/TRβ) .
  • Functional Studies : Pair binding data with transcriptional activation assays (e.g., luciferase reporters in HEK293 cells) to assess agonist/antagonist activity .
  • Allosteric Modulation : Investigate whether esterification alters cooperative interactions between TRs and co-regulators using co-immunoprecipitation .

Q. Data Analysis and Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in longitudinal studies?

  • Methodological Answer :

  • Mixed-Effects Models : Account for intra-subject variability in repeated-measures designs (e.g., hormone levels over time) .
  • Nonparametric Alternatives : Use Friedman tests if data violate normality assumptions .
  • Power Analysis : Predefine sample sizes using effect sizes from pilot studies to ensure detectability of clinically relevant outcomes .

Q. How should researchers document methodological limitations in studies involving this compound to enhance reproducibility?

  • Methodological Answer :

  • Transparency Checklists : Adhere to ARRIVE guidelines for animal studies or CONSORT for clinical trials, detailing randomization, blinding, and exclusion criteria .
  • Supplementary Data : Provide raw chromatograms, spectral data, and experimental protocols in open-access repositories .
  • Error Analysis : Quantify technical vs. biological variability using coefficient of variation (CV) metrics in triplicate experiments .

Q. Ethical and Regulatory Considerations

Q. What ethical safeguards are critical when designing human trials for this compound-based therapeutics?

  • Methodological Answer :

  • Informed Consent : Disclose risks of thyroid hormone modulation (e.g., cardiac arrhythmias) and ensure participant comprehension via validated questionnaires .
  • Safety Monitoring : Implement DSMBs (Data Safety Monitoring Boards) for interim analyses of adverse events .
  • Regulatory Compliance : Align protocols with ICH guidelines for pharmacokinetic studies, including bioanalytical method validation .

Eigenschaften

IUPAC Name

ethyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15I4NO4/c1-2-25-17(24)14(22)5-8-3-12(20)16(13(21)4-8)26-9-6-10(18)15(23)11(19)7-9/h3-4,6-7,14,23H,2,5,22H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSGNEFHGVQOPA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20708672
Record name Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76353-71-4
Record name Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.